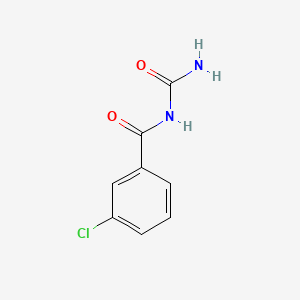
Urea, (m-chlorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide is commonly used to facilitate substitution reactions.
Solvents: Dioxane and dichloromethane are frequently used as solvents in these reactions.
Temperature Control: Maintaining low temperatures is crucial to control the exothermic nature of the reactions.
Major Products Formed
m-Chlorobenzoic Acid: Formed through hydrolysis.
Substituted Urea Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Urea, (m-chlorobenzoyl)- is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to form hydrogen bonds and interact with biological macromolecules .
Medicine
In medicine, derivatives of Urea, (m-chlorobenzoyl)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and resins, where it contributes to the material’s mechanical properties and stability .
Mecanismo De Acción
The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Urea, (m-chlorobenzoyl)- is unique due to the presence of the m-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological and industrial applications .
Propiedades
Número CAS |
101253-47-8 |
|---|---|
Fórmula molecular |
C8H7ClN2O2 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
N-carbamoyl-3-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
Clave InChI |
IGGSBZRKJKKLBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
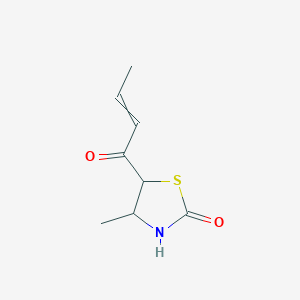
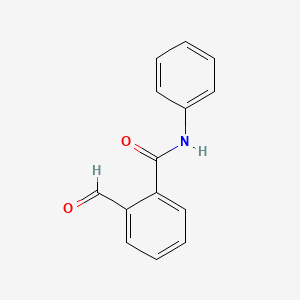


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

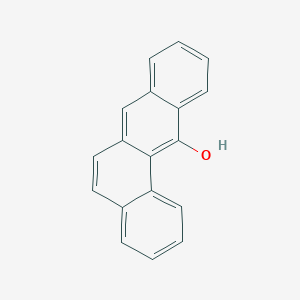
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
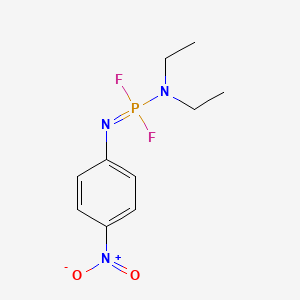

![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
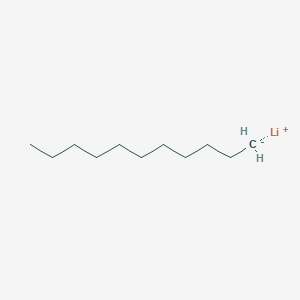
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
